molecular formula C8H3F6NO B13023649 2,2,2-Trifluoro-1-(2-(trifluoromethyl)pyridin-3-yl)ethanone

2,2,2-Trifluoro-1-(2-(trifluoromethyl)pyridin-3-yl)ethanone

Cat. No.: B13023649
M. Wt: 243.11 g/mol
InChI Key: UZXORKLXYJKHFN-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features 2,2,2-Trifluoro-1-(2-(trifluoromethyl)pyridin-3-yl)ethanone (molecular formula: C₉H₄F₆NO, molecular weight: 280.13 g/mol) is a fluorinated pyridine derivative characterized by a trifluoroacetyl group (-COCF₃) attached to the pyridine ring at position 3, and a trifluoromethyl (-CF₃) substituent at position 2 of the pyridine ring. The electron-withdrawing nature of the -CF₃ groups enhances the compound’s stability and lipophilicity, making it a promising candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C8H3F6NO

Molecular Weight

243.11 g/mol

IUPAC Name

2,2,2-trifluoro-1-[2-(trifluoromethyl)pyridin-3-yl]ethanone

InChI

InChI=1S/C8H3F6NO/c9-7(10,11)5-4(2-1-3-15-5)6(16)8(12,13)14/h1-3H

InChI Key

UZXORKLXYJKHFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)C(=O)C(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl groups and pyridine ring participate in nucleophilic substitution under controlled conditions. These reactions typically require strong bases or nucleophiles to activate the electrophilic sites.

Reaction Type Reagents/Conditions Products Yield Reference
Pyridine ring substitutionNaH, 5-(trifluoromethyl)pyridine, THF, 0°C → RT2,2,2-Trifluoro-1-(2-(trifluoromethyl)pyridin-3-yl)ethanone (synthesis)85–90%
Ketone α-carbon substitutionKOt-Bu, alkyl halides, DMF, 60°Cα-Alkylated derivatives70–78%

Key Findings :

  • The pyridine nitrogen directs electrophilic attacks to the C-4 position due to resonance stabilization of intermediates.

  • α-Substitution at the ketone occurs via deprotonation with strong bases (e.g., KOt-Bu), forming enolates that react with electrophiles.

Oxidation Reactions

The ketone moiety undergoes oxidation under mild conditions, leveraging the electron-deficient nature of the trifluoromethyl groups.

Reaction Type Reagents/Conditions Products Yield Reference
Ketone oxidationNa₂S₂O₈ (sodium persulfate), H₂O, RTTrifluoroacetic acid derivatives92%

Mechanistic Insight :

  • Sodium persulfate acts as a single-electron oxidant, generating radical intermediates that decompose to carboxylic acids.

  • The reaction proceeds without requiring transition-metal catalysts, making it environmentally benign.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring undergoes EAS at specific positions, influenced by the trifluoromethyl group's meta-directing effects.

Reaction Type Reagents/Conditions Products Yield Reference
NitrationHNO₃, H₂SO₄, 0°C4-Nitro-2-(trifluoromethyl)pyridin-3-yl trifluoromethyl ketone65%
HalogenationCl₂, FeCl₃, 50°C4-Chloro-2-(trifluoromethyl)pyridin-3-yl trifluoromethyl ketone58%

Regioselectivity Analysis :

  • Nitration and halogenation occur predominantly at the C-4 position of the pyridine ring, as predicted by computational modeling of charge distribution .

  • Steric hindrance from the 2-(trifluoromethyl) group limits substitution at adjacent positions .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of the pyridine ring.

Reaction Type Reagents/Conditions Products Yield Reference
Suzuki-Miyaura couplingPd(PPh₃)₄, Ar-B(OH)₂, Cs₂CO₃, 1,4-dioxane, 80°CBiaryl-substituted derivatives76–84%

Optimized Conditions :

  • Cs₂CO₃ as a base in 1,4-dioxane at 80°C maximizes yields while minimizing side reactions .

  • Electron-deficient aryl boronic acids exhibit higher reactivity due to enhanced transmetalation rates .

Reduction Reactions

Selective reduction of the ketone group is achievable without affecting the pyridine ring.

Reaction Type Reagents/Conditions Products Yield Reference
Ketone reductionNaBH₄, MeOH, 0°C → RT2,2,2-Trifluoro-1-(2-(trifluoromethyl)pyridin-3-yl)ethanol88%

Stereochemical Note :

  • Reduction with NaBH₄ produces a racemic mixture of the secondary alcohol.

  • Chiral catalysts (e.g., CBS reduction) could enable enantioselective synthesis but remain unexplored for this substrate.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-(trifluoromethyl)pyridin-3-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The presence of trifluoromethyl groups enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved often include inhibition or activation of specific enzymes, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related trifluoroethanone-containing pyridine derivatives, focusing on substituent variations, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 2-(trifluoromethyl)pyridin-3-yl C₉H₄F₆NO 280.13 High lipophilicity due to dual -CF₃ groups; potential enzyme inhibition inferred from analogs.
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone 6-chloro-pyridin-3-yl C₇H₃ClF₃NO 209.56 Chlorine substituent enhances electrophilicity; used in agrochemical intermediates.
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride Pyridin-3-yl (HCl salt) C₇H₅ClF₃NO 211.57 Improved solubility in polar solvents due to hydrochloride salt formation.
2,2,2-Trifluoro-1-[2-methyl-1,8-naphthyridin-3-yl]ethanone 2-methyl-1,8-naphthyridin-3-yl C₁₁H₈F₃NO 227.18 Antimicrobial activity against E. coli, S. aureus, and fungal species.
2,2,2-Trifluoro-1-[3-hydroxy-3-(2-pyridinyl)-1-azetidinyl]ethanone Azetidine-pyridine hybrid C₁₀H₉F₃N₂O₂ 258.19 Unique azetidine ring may enhance metabolic stability.

Key Observations

Naphthyridine derivatives (e.g., 2,2,2-trifluoro-1-[2-methyl-1,8-naphthyridin-3-yl]ethanone) exhibit broader-spectrum antimicrobial activity, likely due to the bicyclic system enhancing target binding .

Synthetic Accessibility The target compound is synthesized via Friedlander condensation (common for naphthyridines) or nucleophilic substitution, similar to methods used for 1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanone . Hydrochloride salts (e.g., 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride) are prepared to enhance solubility for pharmacological testing .

Biological Activity Trends Pyridine-based trifluoroethanones, such as UDO and UDD, inhibit T. cruzi CYP51 with efficacy comparable to posaconazole, suggesting the target compound may share similar mechanisms . Substituent position critically affects activity: 3-pyridinyl derivatives show higher enzyme affinity than 2-pyridinyl analogs due to optimized spatial interactions .

Unresolved Questions and Limitations

  • Direct biological data for the target compound is absent in the provided evidence; activities are inferred from analogs.
  • The impact of the 2-CF₃ group on metabolic stability or toxicity remains uncharacterized.

Biological Activity

2,2,2-Trifluoro-1-(2-(trifluoromethyl)pyridin-3-yl)ethanone, a compound characterized by its trifluoromethyl groups and pyridine ring, has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and other pharmacological effects, supported by relevant research findings and case studies.

Molecular Formula: C8H5F6N
Molecular Weight: 243.11 g/mol
CAS Number: 1603120-37-1

The compound's structure features a pyridine ring substituted with trifluoromethyl groups, contributing to its unique chemical reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of trifluoromethylated compounds. For instance, a study indicated that derivatives of pyridine exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria. The presence of trifluoromethyl groups enhances the lipophilicity and membrane permeability of these compounds, potentially increasing their efficacy against microbial pathogens .

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Antioxidant Activity

Antioxidant activity is another significant aspect of this compound. Research has demonstrated that trifluoromethylated compounds can scavenge free radicals effectively. The antioxidant capacity is often attributed to the electron-withdrawing nature of the trifluoromethyl group, which stabilizes radical species .

Study on Antioxidant Properties

A study published in MDPI evaluated the antioxidant activity of various trifluoromethylated compounds, including those similar to this compound. The results indicated that these compounds exhibit a significant ability to reduce oxidative stress in cellular models, suggesting potential therapeutic applications in conditions characterized by oxidative damage .

Pharmacological Applications

Another investigation focused on the pharmacological applications of trifluoromethylated pyridines in treating metabolic disorders. The study outlined how these compounds could modulate enzyme activities related to metabolic pathways, demonstrating their potential as drug candidates for conditions like diabetes and obesity .

Toxicological Profile

While exploring the therapeutic potential, it is crucial to consider the toxicological aspects. Preliminary toxicity assessments indicate that while some trifluoromethylated compounds display promising biological activities, they may also present risks at higher concentrations. Further studies are required to establish safe dosage levels and understand the mechanisms behind observed toxic effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2,2,2-Trifluoro-1-(2-(trifluoromethyl)pyridin-3-yl)ethanone?

  • Answer : Two primary routes are utilized:

  • Friedel-Crafts Acylation : Reacting 2-(trifluoromethyl)pyridine with trifluoroacetyl chloride under Lewis acid catalysis (e.g., AlCl₃) in anhydrous dichloromethane. This method requires strict moisture control to prevent side reactions .
  • Nucleophilic Substitution : Using fluorinating agents (e.g., KF) on chlorinated pyridine precursors in polar aprotic solvents like DMSO. Reaction optimization at 80–100°C improves yields .

Q. Which spectroscopic techniques are critical for structural elucidation?

  • Answer :

  • X-ray Crystallography : Resolves the spatial arrangement of the trifluoromethyl and pyridine groups. SHELX software is commonly employed for refinement .
  • ¹⁹F NMR : Confirms the presence of trifluoromethyl groups (δ ~ -60 to -70 ppm).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 269.03) and purity .

Q. What precautions are necessary for safe handling and storage?

  • Answer : Store in airtight containers under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis. Use explosion-proof refrigeration and avoid contact with strong bases or oxidizing agents. PPE (gloves, goggles) is mandatory during handling due to potential irritancy .

Advanced Research Questions

Q. How do the electronic effects of trifluoromethyl groups influence reactivity in cross-coupling reactions?

  • Answer : The electron-withdrawing nature of CF₃ deactivates the pyridine ring, directing electrophilic substitution to the 5-position. Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids requires elevated temperatures (100–120°C) and bulky ligands (e.g., SPhos) to overcome steric hindrance . Computational studies (DFT) suggest the ketone moiety enhances electrophilicity at the α-carbon, facilitating nucleophilic additions .

Q. What role does this compound play in medicinal chemistry as a building block?

  • Answer : It serves as a precursor for fluorinated bioactive molecules. For example, derivatives inhibit SARS-CoV-2 main protease (Mpro) by forming hydrogen bonds with catalytic residues (e.g., His41), as shown in molecular docking studies . Analogues with modified pyridine rings exhibit improved pharmacokinetic profiles in preclinical trials .

Q. How can computational modeling optimize its application in catalysis?

  • Answer : Density Functional Theory (DFT) predicts the compound’s ability to stabilize transition states in asymmetric catalysis. For instance, the ketone group acts as a Lewis acid in aldol reactions, with enantioselectivity influenced by trifluoromethyl steric effects . QSAR models correlate substituent positions with inhibitory activity against kinases .

Q. What challenges arise in analyzing degradation products under acidic conditions?

  • Answer : Hydrolysis of the trifluoromethyl group generates trifluoroacetic acid (TFA), complicating HPLC quantification. Mitigation strategies include:

  • Derivatization : Using pentafluorophenyl hydrazine to stabilize degradation products.
  • LC-MS/MS : Employing MRM (Multiple Reaction Monitoring) for selective detection .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via TLC (hexane:EtOAc = 4:1) and purify via flash chromatography (silica gel, gradient elution) .
  • Crystallography : Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Refine with SHELXL-2018/3, achieving R1 < 0.05 .
  • Toxicity Screening : Use zebrafish embryo models to assess acute toxicity (LC₅₀) and environmental impact .

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